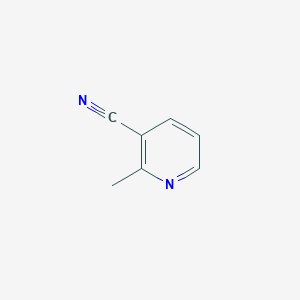

3-Cyano-2-methylpyridine

Description

BenchChem offers high-quality 3-Cyano-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyano-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKKNWJGYLSDSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406191 | |

| Record name | 3-Cyano-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-23-9 | |

| Record name | 3-Cyano-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyano-2-methylpyridine

This technical guide provides a comprehensive overview of the core basic properties of 3-Cyano-2-methylpyridine, tailored for researchers, scientists, and professionals in drug development. This document collates critical data on its physical and chemical characteristics, alongside detailed experimental protocols and visual representations of its synthesis.

Core Properties of 3-Cyano-2-methylpyridine

3-Cyano-2-methylpyridine, also known as 2-methyl-3-pyridinecarbonitrile, is a heterocyclic aromatic compound. It serves as a valuable intermediate in the synthesis of various pharmaceutical and agricultural chemicals.[1] Its chemical structure consists of a pyridine ring substituted with a methyl group at the 2-position and a cyano group at the 3-position.

Physical Properties

The physical characteristics of 3-Cyano-2-methylpyridine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [1] |

| Appearance | Pale yellow to white solid/crystalline powder | [1][2] |

| Melting Point | 56-58 °C | [2] |

| 58 °C | ||

| Boiling Point | 95-105 °C at 13 Torr | |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | |

| Vapor Pressure | 0.194 mmHg at 25°C | |

| Flash Point | 86.5 ± 7.0 °C | |

| Refractive Index | 1.531 | |

| Solubility | Insoluble in water; soluble in hot ethanol, ether, benzene, and chloroform. | [3] |

Chemical and Spectroscopic Properties

The chemical and spectroscopic data for 3-Cyano-2-methylpyridine are crucial for its identification and characterization in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1721-23-9 | |

| Synonyms | 2-Methylnicotinonitrile, 2-Methyl-3-pyridinecarbonitrile | |

| pKa | -0.03 ± 0.10 (Predicted) | [4] |

| Polar Surface Area (PSA) | 36.7 Ų | |

| XLogP3 | 1 | |

| ¹H NMR Spectrum | See Section 3.4 | |

| ¹³C NMR Spectrum | See Section 3.4 | |

| IR Spectrum | See Section 3.4 | |

| Mass Spectrum | See Section 3.4 |

Synthesis of 3-Cyano-2-methylpyridine

Several synthetic routes to 3-Cyano-2-methylpyridine have been reported. Two common methods are detailed below.

Synthesis from 3-Bromo-2-methylpyridine

This method involves a cyanation reaction of 3-bromo-2-methylpyridine using a palladium catalyst.

Synthesis from 2-Methylnicotinamide

This route involves the dehydration of 2-methylnicotinamide.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of 3-Cyano-2-methylpyridine.

Synthesis Protocols

Protocol 1: From 3-Bromo-2-methylpyridine

-

Dissolve 3-Bromo-2-methylpyridine (344 mg, 2 mmol), Zn(CN)₂ (235 mg, 2 mmol), and Pd(PPh₃)₄ (75 mg, 0.06 mmol) in DMF (5 mL).

-

De-gas the mixture by vacuum and backfill with nitrogen three times.

-

Heat the reaction mixture in a microwave reactor at 175 °C for 2 hours under a nitrogen atmosphere.

-

After cooling, dilute the reaction mixture with ethyl acetate (60 mL).

-

Wash the organic layer with saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to yield 3-Cyano-2-methylpyridine as a white solid.

Protocol 2: From 2-Methylnicotinamide [2]

-

Prepare a suspension of 2-methylnicotinamide (11.1 g, 0.081 mol) and triethylamine (24.8 g, 0.243 mol) in dichloromethane (400 mL) and cool to 0 °C.

-

Rapidly add trifluoroacetic anhydride (21.0 g, 0.100 mol) to the suspension.

-

Stir the reaction at 0 °C for a few minutes until the reaction is complete.

-

Add water to the reaction mixture and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Filter and concentrate the filtrate.

-

Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:1) to obtain 3-Cyano-2-methylpyridine as a light yellow solid.

Melting Point Determination

A standard method for determining the melting point of a crystalline solid involves a melting point apparatus.[1][5][6][7]

Solubility Determination

The following is a general qualitative protocol for determining the solubility of a compound in various solvents.[2][8][9][10][11]

-

Place a small, accurately weighed amount of 3-Cyano-2-methylpyridine (e.g., 10 mg) into a test tube.

-

Add a small volume of the solvent to be tested (e.g., 1 mL) at a controlled temperature (e.g., 25 °C).

-

Vigorously agitate the mixture for a set period (e.g., 1-2 minutes).

-

Observe if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble under these conditions. If not, it is sparingly soluble or insoluble.

-

Repeat the procedure with different solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

Spectroscopic Data

-

¹H NMR: Spectral data for 3-Cyano-2-methylpyridine can be found in various chemical databases.[12][13]

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[13][14][15]

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the cyano and aromatic functionalities.[13][16][17]

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.[13][18]

Safety and Handling

3-Cyano-2-methylpyridine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).

Applications in Drug Development

3-Cyano-2-methylpyridine and its derivatives are important intermediates in the pharmaceutical industry.[8] The cyano and methyl functionalities on the pyridine ring allow for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex, biologically active molecules.[1] Pyridine-based structures are common in many therapeutic agents.[5]

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chembk.com [chembk.com]

- 4. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. westlab.com [westlab.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. materialneutral.info [materialneutral.info]

- 12. 5-CYANO-2-METHYLPYRIDINE(3222-48-8) 1H NMR spectrum [chemicalbook.com]

- 13. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 18. echemi.com [echemi.com]

3-Cyano-2-methylpyridine: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Molecular Structure, Properties, and Synthesis of 3-Cyano-2-methylpyridine for Researchers, Scientists, and Drug Development Professionals.

Introduction

3-Cyano-2-methylpyridine, also known as 2-methylnicotinonitrile, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a pharmaceutical intermediate, it serves as a crucial building block in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established synthetic protocols.

Molecular Structure and Formula

The molecular structure of 3-Cyano-2-methylpyridine consists of a pyridine ring substituted with a cyano group at the 3-position and a methyl group at the 2-position.

Molecular Formula: C₇H₆N₂

Molecular Weight: 118.14 g/mol [1]

CAS Number: 1721-23-9[1]

Synonyms: 2-Methylnicotinonitrile, 2-Methyl-3-cyanopyridine

Physicochemical Properties

A summary of the key physicochemical properties of 3-Cyano-2-methylpyridine is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [1] |

| Melting Point | 58 °C | [1] |

| Boiling Point | 95-105 °C at 13 Torr | [1] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 86.5 ± 7.0 °C | [1] |

| Vapor Pressure | 0.194 mmHg at 25°C | [1] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl protons and three aromatic protons in the pyridine ring with characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the methyl carbon, the cyano carbon, and the five carbons of the pyridine ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C≡N (nitrile) stretching vibration, typically observed in the range of 2200-2260 cm⁻¹. Vibrations corresponding to C-H bonds of the methyl group and the aromatic ring, as well as C=N and C=C stretching vibrations of the pyridine ring, would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Experimental Protocols: Synthesis of 3-Cyano-2-methylpyridine

Two primary methods for the synthesis of 3-Cyano-2-methylpyridine are detailed below.

Method 1: Cyanation of 3-Bromo-2-methylpyridine

This method involves a palladium-catalyzed cyanation reaction.

Materials:

-

3-Bromo-2-methylpyridine

-

Zinc cyanide (Zn(CN)₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-Bromo-2-methylpyridine (344 mg, 2 mmol), Zn(CN)₂ (235 mg, 2 mmol), and Pd(PPh₃)₄ (75 mg, 0.06 mmol) in DMF (5 mL) in a microwave vial.[1]

-

De-gas the mixture by vacuuming and purging with nitrogen three times.[1]

-

Heat the reaction mixture in a microwave reactor at 175 °C for 2 hours under a nitrogen atmosphere.[1]

-

After cooling, dilute the reaction mixture with EtOAc (60 mL).[1]

-

Wash the organic layer with saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution.

-

Purify the residue by column chromatography to yield 3-Cyano-2-methylpyridine as a white solid (212 mg, 90% yield).[1]

Method 2: Dehydration of 2-Methylnicotinamide

This method utilizes a dehydrating agent to convert the amide to a nitrile.

Materials:

-

2-Methylnicotinamide

-

Trifluoroacetic anhydride

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend 2-methylnicotinamide (11.1 g, 0.081 mol) and triethylamine (24.8 g, 0.243 mol) in dichloromethane (400 mL) and cool to 0 °C.

-

Rapidly add trifluoroacetic anhydride (21.0 g, 0.100 mol) to the suspension at 0 °C.

-

Stir the reaction at 0 °C for a few minutes until the reaction is complete.

-

Add water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Filter and concentrate the solution.

-

Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:1) to give 3-cyano-2-methylpyridine as a light yellow solid (7.2 g, 75% yield).

Visualizations

Synthesis Workflow of 3-Cyano-2-methylpyridine

The following diagram illustrates the key steps in the synthesis of 3-Cyano-2-methylpyridine via the cyanation of 3-Bromo-2-methylpyridine.

References

synthesis of 3-Cyano-2-methylpyridine from 2-methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-Cyano-2-methylpyridine from 2-methylnicotinamide. This conversion is a critical step in the synthesis of various pharmaceutical compounds and fine chemicals. The core of this transformation lies in the dehydration of a primary amide to a nitrile. This document outlines various methodologies, presents quantitative data, and provides detailed experimental protocols.

Core Reaction: Dehydration of 2-methylnicotinamide

The synthesis of 3-Cyano-2-methylpyridine from 2-methylnicotinamide is achieved through a dehydration reaction, which involves the removal of a molecule of water from the primary amide group.

Reaction Scheme:

Caption: Dehydration of 2-methylnicotinamide to 3-Cyano-2-methylpyridine.

Methodologies and Quantitative Data

Several reagents and conditions can be employed for the dehydration of primary amides to nitriles. The choice of method often depends on factors such as substrate tolerance, desired yield, and reaction conditions. Below is a summary of common dehydrating agents and their reported effectiveness for this type of transformation.

| Dehydrating Agent/System | Reagent(s) | Typical Conditions | Yield | Reference |

| Cyanuric Acid/DMF | Cyanuric acid, Dimethylformamide (DMF) | Ice-cooled, 2.5 hours | Not specified | [1] |

| Phosphorus(III) Reagents | P(NMe₂)₃, Et₂NH | Refluxing CHCl₃, 6-12 h | Good to Excellent | [2][3] |

| PCl₃, Et₂NH | Refluxing CHCl₃, 40 min | Good to Excellent | [2][3] | |

| P(OPh)₃, DBU | Neat, Microwave, 150 °C, 4 min | Good to Excellent | [2][3] | |

| Thionyl Chloride | SOCl₂ | Heating | Not specified | [4][5] |

| Phosphorus Oxychloride | POCl₃ | Heating | Not specified | [4][5] |

| Trifluoroacetic Anhydride | TFAA | - | Not specified | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on general procedures for the dehydration of primary amides and a specific example for the synthesis of 3-Cyano-2-methylpyridine.

Protocol 1: Dehydration using Cyanuric Acid in DMF

This protocol is specifically described for the synthesis of 2-methylnicotinonitrile (3-Cyano-2-methylpyridine).[1]

Workflow:

Caption: Experimental workflow for Protocol 1.

Procedure:

-

Suspend 2-methylnicotinamide (4.5 mmol) in 2.5 ml of DMF.

-

Cool the suspension in an ice bath.

-

Add cyanuric acid (2.2 mmol) in one portion.

-

Stir the reaction mixture for 2.5 hours.

-

Pour the reaction mixture into ice.

-

Extract the product with ethyl acetate until the organic layer no longer contains the product.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude product, which can be further purified by column chromatography.

Protocol 2: General Dehydration using Phosphorus Trichloride (PCl₃)

This is a general and efficient method for converting primary amides to nitriles.[2][3]

Workflow:

Caption: Experimental workflow for Protocol 2.

Procedure:

-

To a mixture of 2-methylnicotinamide (1 mmol) and diethylamine (3 mmol) in CHCl₃ (5 mL), cool the solution to 0 °C.

-

Add phosphorus trichloride (2 mmol) dropwise with stirring over 15 minutes.

-

After the addition is complete, stir the reaction mixture at reflux temperature for the time required as monitored by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Wash the reaction mixture with water (2 x 10 mL).

-

Extract the aqueous layer with CHCl₃ (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 3-Cyano-2-methylpyridine.

Conclusion

The synthesis of 3-Cyano-2-methylpyridine from 2-methylnicotinamide via dehydration is a well-established transformation with multiple effective protocols. The choice of reagents can be tailored to specific laboratory capabilities and substrate requirements. The provided protocols offer both a specific example and a general, high-yielding procedure that can be adapted for this synthesis. For process development and scale-up, further optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, is recommended to achieve the desired efficiency and purity.

References

- 1. echemi.com [echemi.com]

- 2. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]

- 5. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Chemical Synthesis of 3-Cyano-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis routes for 3-Cyano-2-methylpyridine (also known as 2-methylnicotinonitrile), a key intermediate in the pharmaceutical and agrochemical industries. This document details various synthetic strategies, from laboratory-scale preparations to industrially relevant processes, and includes detailed experimental protocols, comparative data, and visual representations of the reaction pathways.

Introduction

3-Cyano-2-methylpyridine is a valuable heterocyclic building block. Its strategic placement of a nitrile and a methyl group on the pyridine ring allows for a diverse range of chemical transformations, making it a crucial precursor for the synthesis of numerous active pharmaceutical ingredients (APIs) and other specialty chemicals. The efficient and scalable synthesis of this compound is, therefore, of significant interest to the chemical and pharmaceutical industries. This guide explores the most pertinent and effective methods for its preparation.

Key Synthetic Routes

Several distinct synthetic strategies have been developed for the synthesis of 3-Cyano-2-methylpyridine. The most prominent and practical of these are:

-

Ammoxidation of 2-Methylpyridine: An industrially significant method involving the catalytic vapor-phase reaction of 2-methylpyridine with ammonia and oxygen.

-

Cyanation of 3-Halo-2-methylpyridine: A common laboratory-scale approach, often employing a Rosenmund-von Braun type reaction with a copper or palladium catalyst.

-

Dehydration of 2-Methylnicotinamide: A straightforward conversion of the corresponding amide to the nitrile.

-

Synthesis from 2-Methylpyridine N-oxide: A route that involves the activation of the pyridine ring through N-oxidation, followed by cyanation.

-

Direct Cyanation of 2-Methylpyridine: A method that aims to introduce the cyano group directly onto the 2-methylpyridine ring, though this can be challenged by regioselectivity.

The following sections will delve into the specifics of these key routes, providing detailed experimental procedures and comparative data.

Ammoxidation of 2-Methylpyridine

The ammoxidation of alkylpyridines is a cornerstone of industrial nitrile synthesis.[1][2][3][4] In this process, a methyl group on the pyridine ring is converted to a nitrile group in a single step by reaction with ammonia and an oxygen source (typically air) at high temperatures over a solid-state catalyst. While specific data for the direct ammoxidation of 2-methylpyridine to 3-cyano-2-methylpyridine is less prevalent in public literature compared to its isomers, the ammoxidation of 2,3-dimethylpyridine to 2-cyano-3-methylpyridine provides a strong model for this industrial process.[5]

dot

Caption: Ammoxidation of 2-Methylpyridine.

General Industrial Protocol (Adapted from related processes)

The ammoxidation reaction is typically carried out in a fluidized bed or fixed-bed reactor.

-

Catalyst Preparation: A mixed metal oxide catalyst, often containing vanadium, iron, antimony, and chromium oxides on a support like silica, is prepared.[5]

-

Reaction: A gaseous feed of 2-methylpyridine, ammonia, and air is passed over the catalyst bed at a temperature ranging from 350°C to 500°C.[1][3] The molar ratio of reactants is a critical parameter to optimize for maximizing yield and minimizing side reactions.

-

Product Isolation: The product stream is cooled, and the 3-Cyano-2-methylpyridine is separated from unreacted starting materials, byproducts, and water, typically through condensation and subsequent distillation.

Quantitative Data for Ammoxidation of Related Pyridines

| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reference |

| 2,3-Dimethylpyridine | Fe-Sb-V-Cr Oxide | 380-450 | High (unspecified) | [5] |

| 2-Methylpyrazine | CrVPO/γ-Al2O3 | 480 | ~67 | [6] |

| 3-Methylpyridine | V2O5/TiO2/ZrO2/MoO3 | 340 | 95 (conversion) | [4] |

| 2-Picoline | Vanadium Oxides | 350-600 | ~60 | [1] |

Cyanation of 3-Halo-2-methylpyridine (Rosenmund-von Braun Reaction)

The substitution of a halide with a cyanide group is a classic and reliable method for the synthesis of aryl nitriles.[7][8] For 3-Cyano-2-methylpyridine, this typically involves the reaction of 3-bromo-2-methylpyridine with a cyanide source, catalyzed by a transition metal.

dot

Caption: Cyanation of 3-Bromo-2-methylpyridine.

Experimental Protocol with Palladium Catalysis

This protocol is adapted from a high-yield synthesis of 3-Cyano-2-methylpyridine.[9]

-

Reaction Setup: To a solution of 3-Bromo-2-methylpyridine (2 mmol) in anhydrous DMF (5 mL) is added Zn(CN)2 (2 mmol) and Pd(PPh3)4 (0.06 mmol).

-

Inert Atmosphere: The reaction mixture is degassed and placed under a nitrogen atmosphere.

-

Heating: The mixture is heated in a microwave reactor to 175°C for 2 hours.

-

Workup: After cooling, the reaction mixture is diluted with ethyl acetate (60 mL) and washed with saturated saline. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography to yield 3-Cyano-2-methylpyridine.

Quantitative Data for Cyanation of 3-Bromo-2-methylpyridine

| Cyanide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Zn(CN)2 | Pd(PPh3)4 | DMF | 175 (microwave) | 2 | 90 | [9] |

| CuCN | None | DMF | 150 | 12 | 59 (for 2,6-dimethyl analog) | [9] |

Dehydration of 2-Methylnicotinamide

The dehydration of a primary amide is a direct and often high-yielding method for the synthesis of nitriles.

dot

Caption: Dehydration of 2-Methylnicotinamide.

Experimental Protocol

This procedure utilizes cyanuric acid as the dehydrating agent.[9]

-

Reaction Setup: A suspension of 2-methylnicotinamide (4.5 mmol) in DMF (2.5 mL) is cooled in an ice bath.

-

Addition of Dehydrating Agent: Cyanuric acid (2.2 mmol) is added in one portion.

-

Reaction: The reaction is stirred for 2.5 hours, allowing it to warm to room temperature.

-

Workup: The reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product can be further purified if necessary.

Quantitative Data for Dehydration of 2-Methylnicotinamide

| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyanuric acid | DMF | 0 to RT | 2.5 | High (not specified) | [9] |

Synthesis from 2-Methylpyridine N-oxide

Activation of the pyridine ring by N-oxidation facilitates nucleophilic substitution, including cyanation. The N-oxide is typically activated in situ by an acylating or alkylating agent.

dot

Caption: Synthesis from 2-Methylpyridine N-oxide.

Experimental Protocol (Adapted for 3-cyano-2-methylpyridine)

This protocol is based on the synthesis of the isomer, 2-cyano-3-methylpyridine, from its corresponding N-oxide derivative.[10]

-

N-Oxidation: 2-Methylpyridine is oxidized to 2-methylpyridine N-oxide using a suitable oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[10]

-

Formation of the N-alkoxy Salt: The crude 2-methylpyridine N-oxide is reacted with an equimolar amount of dimethyl sulfate. The reaction is initially exothermic and may require cooling, followed by heating to ensure complete reaction.[11]

-

Cyanation: The resulting N-methoxy-2-methylpyridinium methylsulfate is dissolved in water and slowly added to an aqueous solution of potassium cyanide. The reaction temperature is maintained between 0 and 25°C.[11]

-

Isolation: The product, 3-Cyano-2-methylpyridine, is isolated from the reaction mixture, which may involve filtration if it precipitates, or extraction followed by purification.

Quantitative Data for Cyanation of Pyridine N-Oxides

| Pyridine Derivative | Activating Agent | Cyanide Source | Yield (%) | Reference |

| 3-Methylpyridine N-oxide | Dimethyl sulfate | KCN | Moderate (not specified) | [10] |

| 4-Amidopyridine N-oxide | Dimethylcarbamoyl chloride | KCN | Good | [12] |

Direct Cyanation of 2-Methylpyridine

Directly introducing a cyano group onto the pyridine ring is an attractive but challenging route due to the electron-deficient nature of the ring and issues with regioselectivity.

dot

References

- 1. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. JPH0971567A - Method for producing 2-cyano-3-methylpyridine - Google Patents [patents.google.com]

- 6. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 8. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. US2991285A - Process of cyanation and nitriles produced thereby - Google Patents [patents.google.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-depth Technical Guide to 3-Cyano-2-methylpyridine: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Cyano-2-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. This document details experimental protocols for its synthesis and purification, presents key analytical data in a structured format, and visualizes a fundamental reaction mechanism.

Core Physical and Chemical Properties

3-Cyano-2-methylpyridine, also known as 2-methylnicotinonitrile, is a solid, pale yellow crystalline compound.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties of 3-Cyano-2-methylpyridine

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂ | [2] |

| Molecular Weight | 118.14 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 58 °C | [1] |

| Boiling Point | 95-105 °C at 13 Torr | [1] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [1] |

| Vapor Pressure | 0.194 mmHg at 25°C | [1] |

| Refractive Index | 1.531 | [1] |

Table 2: Spectroscopic Data of 3-Cyano-2-methylpyridine

| Spectrum Type | Key Peaks/Shifts | Reference |

| ¹H NMR | δ = 2.58 (s, 3H), 7.43 (dd, J = 4.8, 8.0 Hz, 1H), 7.69 (dd, J = 1.6, 8.0 Hz, 1H), 8.55 (d, J = 4.8 Hz, 1H) | [2] |

| ¹³C NMR | δ = 18.6, 116.3, 126.5, 134.0, 138.0, 138.4, 148.4 | [2] |

| IR (Infrared) | The cyano group (C≡N) stretching vibration is typically observed between 2215–2258 cm⁻¹. | [3] |

| Mass Spectrometry (LC-MS ESI) | m/z (M+1)⁺ = 133.17 | [4] |

Experimental Protocols

A prevalent method for the synthesis of 3-Cyano-2-methylpyridine is the dehydration of 2-methylnicotinamide. The following protocol is a detailed methodology for this conversion.

Synthesis of 3-Cyano-2-methylpyridine via Dehydration of 2-Methylnicotinamide

This procedure involves the conversion of the primary amide group of 2-methylnicotinamide into a nitrile group using a dehydrating agent.

Materials and Equipment:

-

2-methylnicotinamide

-

Phosphorus pentoxide (P₂O₅), Thionyl chloride (SOCl₂), or Phosphoryl chloride (POCl₃) as a dehydrating agent

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Round-bottom flask with a reflux condenser and a drying tube

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., a mixture of Ethyl acetate and Hexane)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylnicotinamide in an appropriate anhydrous solvent.

-

Addition of Dehydrating Agent: Slowly add the dehydrating agent (e.g., phosphorus pentoxide) to the stirred solution at 0 °C. The molar ratio of the dehydrating agent to the amide is typically between 1:1 and 2:1.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench it by carefully adding it to ice-water. Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-Cyano-2-methylpyridine.[4]

Visualizations

Reaction Mechanism: Dehydration of 2-Methylnicotinamide

The following diagram illustrates the mechanism for the dehydration of 2-methylnicotinamide to 3-Cyano-2-methylpyridine using a generic dehydrating agent (E-X), which could represent reagents like P₂O₅, SOCl₂, or POCl₃.

Caption: Mechanism of 2-methylnicotinamide dehydration.

Experimental Workflow: Synthesis and Characterization

The logical flow from starting materials to the final, characterized product is depicted in the following workflow diagram.

Caption: Synthesis and characterization workflow.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Cyano-2-methylpyridine

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability of 3-Cyano-2-methylpyridine (CAS 1721-23-9), a key heterocyclic intermediate in the pharmaceutical and chemical industries. Due to the limited availability of direct quantitative data for this specific compound in peer-reviewed literature, this document consolidates known physical properties and offers valuable insights by presenting qualitative and quantitative data for structurally similar compounds, including its isomer 2-cyano-3-methylpyridine, as well as 2-methylpyridine and 3-cyanopyridine. Furthermore, this guide furnishes detailed, standardized experimental protocols for determining solubility and stability, adhering to internationally recognized guidelines.

Introduction

3-Cyano-2-methylpyridine, also known as 2-methylnicotinonitrile, is a substituted pyridine derivative featuring both a nitrile and a methyl group on the pyridine ring. These functional groups make it a versatile building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates and other complex heterocyclic compounds. Understanding its physicochemical properties, specifically solubility and stability, is critical for optimizing reaction conditions, developing robust purification methods, designing suitable formulations, and ensuring proper storage and handling. This guide aims to provide a thorough technical resource on these core properties.

Physicochemical Properties

While extensive data is limited, some fundamental physical and chemical properties of 3-Cyano-2-methylpyridine have been reported.

Table 1: Physicochemical Properties of 3-Cyano-2-methylpyridine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₆N₂ | [1] |

| Molecular Weight | 118.14 g/mol | [1] |

| CAS Number | 1721-23-9 | |

| Appearance | Light yellow to white solid | [1] |

| Melting Point | 56 - 58 °C | [1] |

| Boiling Point | 95 - 105 °C (at 13 Torr) | [1] |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ |[1] |

Solubility Profile

Table 2: Qualitative Solubility of 3-Cyano-2-methylpyridine and Structurally Related Compounds

| Compound | Water | Alcohols (Ethanol, Methanol) | Ethers (Diethyl Ether) | Halogenated Solvents (Chloroform) | Aromatic Solvents (Benzene) | Polar Aprotic (DMSO, DMF) |

|---|---|---|---|---|---|---|

| 3-Cyano-2-methylpyridine | Poorly Soluble (inferred) | Soluble (inferred) | Soluble (inferred) | Soluble (inferred) | Soluble (inferred) | Soluble (inferred) |

| 2-Cyano-3-methylpyridine (Isomer) | Insoluble | Soluble (especially when hot) | Soluble | Slightly Soluble | Soluble | N/A |

| 2-Methylpyridine (Parent) | Moderately/Freely Soluble[2][3][4][5] | Miscible[2][4][5] | Miscible[2][4][5] | N/A | N/A | N/A |

| 3-Cyanopyridine (Analog) | Limited/Slightly Soluble (135 g/L @ 20°C)[6][7][8] | Soluble[6][7][9] | Soluble[6][7][9] | Soluble[10] | Soluble[6][8][9] | Soluble[7] |

| 6-Amino-3-Cyano-2-Methylpyridine (Analog) | Poorly Soluble[11] | N/A | N/A | N/A | N/A | Soluble[11] |

Note: "N/A" indicates data was not available in the searched literature. Inferred solubility is based on the general behavior of its analogs.

The gravimetric method is a reliable and straightforward technique for accurately determining the solubility of a solid compound in a given solvent.[12][13]

Objective: To determine the mass of 3-Cyano-2-methylpyridine that dissolves in a specific volume of solvent to form a saturated solution at a constant temperature.[14]

Materials:

-

3-Cyano-2-methylpyridine (high purity)

-

Solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Conical flask with a stopper

-

Filtration apparatus (e.g., syringe filter with 0.45 µm pore size)

-

Pre-weighed evaporating dish or beaker

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 3-Cyano-2-methylpyridine to a known volume of the solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.[14]

-

Equilibration: Seal the flask and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the undissolved solid to settle. Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated or cooled pipette to match the experimental temperature. Immediately filter the solution through a syringe filter to remove any remaining solid particles into a pre-weighed evaporating dish.[15]

-

Weighing the Solution: Accurately weigh the evaporating dish containing the filtered saturated solution.

-

Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the solute. A vacuum oven can be used for heat-sensitive compounds or high-boiling solvents.

-

Final Weighing: After complete evaporation of the solvent, cool the dish in a desiccator to room temperature and weigh it again. Repeat the drying and weighing process until a constant weight is achieved.[15]

Calculation:

-

Weight of empty evaporating dish = W₁

-

Weight of dish + saturated solution = W₂

-

Weight of dish + dry solute = W₃

-

Weight of solute = W₃ - W₁

-

Weight of solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] × 100

Stability Profile

A comprehensive stability profile for 3-Cyano-2-methylpyridine is essential for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. While specific studies on this molecule are scarce, general principles and data from related compounds provide a strong indication of its stability characteristics.

Thermal Stability: 3-Cyano-2-methylpyridine is a solid at room temperature with a melting point of 56-58 °C.[1] Related compounds like 3-cyanopyridine exhibit good thermal stability.[6] However, high temperatures can lead to degradation. The primary thermal degradation pathway for cyanopyridines in the presence of water is hydrolysis, first to the corresponding amide (2-methylnicotinamide) and then to the carboxylic acid (2-methylnicotinic acid).[16]

pH Stability/Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically yielding a carboxylic acid. The pyridine ring can also be affected by extreme pH values. Kinetic studies on related cyanopyridines show that hydrolysis is temperature-dependent and follows first-order kinetics.[16]

Photostability: Many pyridine derivatives are known to be sensitive to light. The isomer 2-cyano-3-methylpyridine is reported to be light-sensitive, and irradiation of cyanopyridines can lead to phototransposition and rearrangement reactions.[17] Therefore, it is highly probable that 3-Cyano-2-methylpyridine is photolabile and should be protected from light.

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A (Stability Testing of New Drug Substances and Products) and Q1B (Photostability Testing).[18][19][20]

4.1.1 Protocol for Thermal Stability Testing (ICH Q1A)

Objective: To evaluate the thermal stability of 3-Cyano-2-methylpyridine under various temperature and humidity conditions to define its re-test period and recommend storage conditions.[21][22]

Procedure:

-

Batch Selection: Use at least three primary batches of the substance packaged in a container closure system that simulates the proposed storage and distribution packaging.[21]

-

Storage Conditions: Store the samples under various long-term and accelerated conditions as specified by ICH guidelines for the intended climatic zones.[19]

-

Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Intermediate Testing (if required): 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: Samples should be withdrawn and analyzed at specified time intervals.[22]

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, the samples should be tested for relevant quality attributes, including:

-

Appearance and physical properties.

-

Assay for potency (e.g., using HPLC).

-

Identification and quantification of degradation products/impurities.

-

4.1.2 Protocol for Photostability Testing (ICH Q1B)

Objective: To determine if light exposure results in unacceptable changes to the quality of 3-Cyano-2-methylpyridine.[23][24]

Procedure:

-

Sample Preparation: Expose a sample of 3-Cyano-2-methylpyridine directly to light. A second sample, protected from light (e.g., wrapped in aluminum foil), should be used as a dark control and stored under the same temperature and humidity conditions to isolate light-induced changes from thermal effects.[25]

-

Light Source: The exposure apparatus should provide a combination of visible and ultraviolet (UV) light as specified by ICH Q1B. This can be achieved using:[26]

-

Option 1: A xenon arc lamp or a metal halide lamp.

-

Option 2: A combination of cool white fluorescent lamps (for visible light) and near-UV fluorescent lamps.

-

-

Exposure Levels: The samples should be exposed to a minimum overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[25][26]

-

Analysis: After exposure, the samples (both exposed and dark control) are analyzed for any changes in physical properties, potency (assay), and degradation products. Any significant change in the exposed sample that is not observed in the dark control indicates photolability.[24]

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to 3-Cyano-2-methylpyridine.

Conclusion

3-Cyano-2-methylpyridine is a valuable chemical intermediate whose utility in research and development is enhanced by a clear understanding of its physicochemical properties. While direct quantitative data remains limited, analysis of its structural analogs suggests that it is likely soluble in a range of common organic solvents but has poor solubility in water. The compound is expected to be susceptible to hydrolysis under strong acidic or basic conditions and is likely photolabile, necessitating protection from light during storage and handling. The standardized protocols provided in this guide for solubility and stability determination offer a robust framework for generating the specific data required for any application, ensuring quality, safety, and regulatory compliance.

References

- 1. echemi.com [echemi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. China|2-Methylpyridine|2-picoline|α-picoline|Cas 109-06-8|Manufacturer|supplier|factory-Hosea Chem [hoseachem.com]

- 4. 2-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Methylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Cyanopyridine-Anhui Redpont Biotechnology Co., Ltd [china-redpont.cn]

- 11. 6-Amino-3-Cyano-2-Methylpyridine Supplier & Manufacturer in China | Properties, Applications, Safety Data [pipzine-chem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. scribd.com [scribd.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pharmajournal.net [pharmajournal.net]

- 16. researchgate.net [researchgate.net]

- 17. arkat-usa.org [arkat-usa.org]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 19. mastercontrol.com [mastercontrol.com]

- 20. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. database.ich.org [database.ich.org]

- 22. youtube.com [youtube.com]

- 23. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 24. youtube.com [youtube.com]

- 25. ema.europa.eu [ema.europa.eu]

- 26. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

An In-depth Technical Guide to the Core Reactions of 3-Cyano-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving 3-Cyano-2-methylpyridine, a versatile heterocyclic building block of significant interest in pharmaceutical and agrochemical research. This document details synthetic routes to this compound and explores the reactivity of its constituent functional groups—the cyano, methyl, and pyridine moieties. The information is presented to be a valuable resource for researchers and professionals in drug development and organic synthesis.

Synthesis of 3-Cyano-2-methylpyridine

The preparation of 3-Cyano-2-methylpyridine can be achieved through several synthetic strategies, starting from readily available precursors. The choice of method may depend on factors such as starting material availability, scalability, and desired purity.

Synthetic Routes and Quantitative Data

| Starting Material | Reagents | Reaction Type | Yield (%) | Melting Point (°C) | Reference |

| 2-Methylnicotinamide | Trifluoroacetic anhydride, triethylamine | Dehydration | 75 | 56-58 | [1] |

| 2-Methylnicotinamide | Cyanuric acid, DMF | Dehydration | - | - | [2] |

| 3-Bromo-2-methylpyridine | Zn(CN)₂, Pd(PPh₃)₄, DMF | Cyanation | 90 | - | [2] |

| 2,3-Dimethylpyridine | NH₃, O₂, Fe-Sb-V-Cr oxide catalyst | Ammoxidation | High | - | [3] |

Experimental Protocols for Synthesis

1. Dehydration of 2-Methylnicotinamide [1]

To a suspension of 2-methylnicotinamide (11.1 g, 0.081 mol) and triethylamine (24.8 g, 0.243 mol) in 400 mL of dichloromethane at 0°C, trifluoroacetic anhydride (21.0 g, 0.100 mol) was added rapidly. The reaction was stirred at 0°C for a few minutes. Following the completion of the reaction, water was added, and the aqueous layer was extracted with dichloromethane. The combined organic layers were washed sequentially with water and brine and then dried with anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure. The resulting residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:1) to afford 3-cyano-2-methylpyridine as a light yellow solid (7.2 g, 75% yield).

2. Palladium-Catalyzed Cyanation of 3-Bromo-2-methylpyridine [2]

A mixture of 3-Bromo-2-methylpyridine (344 mg, 2 mmol), Zn(CN)₂ (235 mg, 2 mmol), and Pd(PPh₃)₄ (75 mg, 0.06 mmol) was dissolved in DMF (5 mL). The mixture was subjected to three vacuum-nitrogen cycles. The reaction was then carried out in a microwave reactor at 175°C for 2 hours under a nitrogen atmosphere. After cooling, the reaction mixture was diluted with EtOAc (60 mL) and washed with saturated saline. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography to give 3-cyano-2-methylpyridine as a white solid (212 mg, 90% yield).

Key Reactions of 3-Cyano-2-methylpyridine

3-Cyano-2-methylpyridine serves as a versatile intermediate for the synthesis of a variety of pyridine derivatives through transformations of its cyano and methyl groups, as well as the pyridine ring itself.

Reactions of the Cyano Group

The cyano group is a key functional handle that can be converted into several other important functionalities, including amides, carboxylic acids, and amines.

General Workflow for Hydrolysis

Figure 1: Hydrolysis of 3-Cyano-2-methylpyridine.

Experimental Protocol for Hydrolysis of a Related Compound (2-Amino-3-cyano-6-methylpyridine) [5]

To 1.10 g of 2-amino-3-cyano-6-methylpyridine, 15% potassium hydroxide (10 mL) was added, and the mixture was heated and stirred at 100°C for 3 hours. After cooling to room temperature, the pH of the reaction solution was adjusted to 4-5 by the dropwise addition of 4N hydrochloric acid. The precipitated crystals of 2-amino-6-methylnicotinic acid were filtered, washed with water, and air-dried, yielding 1.18 g (94%).

The cyano group can be reduced to a primary amine, providing access to aminomethylpyridine derivatives. Catalytic hydrogenation is a common method for this transformation.

Experimental Protocol for Reduction of a Related Compound (3-Chloro-2-cyano-5-trifluoromethylpyridine) [6]

A mixture of 3-chloro-2-cyano-5-trifluoromethylpyridine (5.1 g) and 5% palladium on charcoal (5.1 mg as Pd metal) was stirred at 20°C with methanol and concentrated hydrochloric acid (2.5 mL) under 1 atmosphere of hydrogen. After 4 hours, the reaction was complete as monitored by HPLC. The mixture was filtered through Celatom, washed with methanol and water, and evaporated to give 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride in 95-97% yield.

Reactions of the Pyridine Ring

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

General Workflow for N-Oxidation

Figure 2: N-Oxidation of 3-Cyano-2-methylpyridine.

Experimental Protocol for N-Oxidation of 3-Cyanopyridine [7]

In a reaction kettle, 100 mL of water, 7.5 g of concentrated sulfuric acid, 6.0 g of phosphotungstic acid, and 700 g of 3-cyanopyridine were added sequentially. The mixture was heated to 90-95°C, and 750 mL of 30% hydrogen peroxide was added dropwise over 10 hours. The reaction was kept at this temperature for an additional 8 hours after the addition was complete. The mixture was then cooled to below 15°C, and the product was isolated by centrifugation and dried to obtain 765 g of 3-cyanopyridine-N-oxide (94.7% yield).

Named Reactions Involving the Cyano Group

The cyano group in 3-cyano-2-methylpyridine can potentially participate in several named reactions, offering pathways to more complex molecular architectures.

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic α-cyano ketone after acidic hydrolysis.[8] This reaction could be applied to derivatives of 3-cyano-2-methylpyridine bearing a nitrile-containing side chain. A study on 3-cyanopyridine-2(1H)-thiones demonstrated a tandem Thorpe-Ziegler type heterocyclization to construct polycyclic systems.[9]

Conceptual Workflow for an Intramolecular Thorpe-Ziegler Reaction

Figure 3: Thorpe-Ziegler reaction concept.

The Ritter reaction involves the addition of a nitrile to a carbocation, which is typically generated from an alkene or an alcohol in the presence of a strong acid, to form an N-alkyl amide after hydrolysis.[10] This reaction could be used to introduce an amide functionality at a suitable position in a molecule using 3-cyano-2-methylpyridine as the nitrile source.

Conceptual Workflow for the Ritter Reaction

Figure 4: Ritter reaction concept.

Conclusion

3-Cyano-2-methylpyridine is a valuable and versatile building block in organic synthesis. Its key functional groups offer multiple avenues for chemical modification, enabling the synthesis of a wide range of substituted pyridine derivatives with potential applications in the pharmaceutical and agrochemical industries. The reactions and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this important heterocyclic compound. Further investigation into the functionalization of the methyl group and the exploration of cycloaddition reactions involving the cyano group could unveil novel molecular scaffolds with unique biological activities.

References

- 1. 3-Cyano-2-methylpyridine | 1721-23-9 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. JPH0971567A - Method for producing 2-cyano-3-methylpyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 6. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 7. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 9. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 10. Ritter reaction - Wikipedia [en.wikipedia.org]

Potential Research Frontiers for 3-Cyano-2-methylpyridine: A Technical Guide for Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-2-methylpyridine, a versatile heterocyclic scaffold, has emerged as a privileged starting material in the synthesis of a diverse array of biologically active compounds and functional materials. Its unique electronic and structural features, characterized by the electron-withdrawing cyano group and the adjacent methyl group on the pyridine ring, provide a fertile ground for chemical modifications and the exploration of novel molecular entities. This technical guide delineates promising, underexplored, and innovative research avenues centered around 3-Cyano-2-methylpyridine. It provides a comprehensive overview of its synthetic accessibility, reactivity, and established biological activities, laying the groundwork for future investigations in medicinal chemistry and materials science. This document aims to serve as a catalyst for the design and development of next-generation therapeutics and advanced materials by highlighting key opportunities for further research, supported by quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways.

Introduction: The Versatility of the 3-Cyano-2-methylpyridine Scaffold

The pyridine ring is a fundamental structural motif in a vast number of natural products, pharmaceuticals, and agrochemicals. The strategic placement of a cyano and a methyl group at the 3- and 2-positions, respectively, imparts distinct chemical properties to the 3-Cyano-2-methylpyridine core. The cyano group serves as a versatile handle for a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions, allowing for the introduction of diverse functional groups. Furthermore, the pyridine nitrogen and the cyano group can act as ligands for metal coordination, opening avenues for the development of novel catalysts and functional materials.

Derivatives of 3-cyanopyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects.[1][2][3] This wide range of biological activities underscores the potential of the 3-Cyano-2-methylpyridine scaffold as a foundational element for the design of new therapeutic agents. This guide will explore key areas where further research on this molecule and its derivatives could yield significant scientific advancements.

Potential Research Areas

Medicinal Chemistry and Drug Discovery

The 3-cyanopyridine core is present in several clinically used drugs and numerous investigational agents, highlighting its importance in drug design.[1] Key areas for future research include:

-

Novel Kinase Inhibitors for Oncology: The 3-cyanopyridine scaffold has been successfully employed in the design of potent kinase inhibitors.[4][5][6] Future research could focus on the synthesis of novel 3-Cyano-2-methylpyridine derivatives targeting underexplored kinases implicated in cancer progression. A particular focus on structure-activity relationship (SAR) studies could lead to the identification of highly selective and potent inhibitors. For instance, modifications at the 4, 5, and 6-positions of the pyridine ring could be systematically explored to optimize interactions with the ATP-binding pocket of target kinases.

-

Next-Generation Antimicrobial Agents: With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. The 3-cyanopyridine moiety has been associated with antimicrobial activity.[3][7] Research in this area could involve the synthesis of a library of 3-Cyano-2-methylpyridine derivatives and their screening against a panel of multidrug-resistant bacterial and fungal strains. Mechanistic studies to elucidate the mode of action of the most potent compounds would be a crucial subsequent step.

-

Anti-inflammatory Drug Candidates: Chronic inflammation is a hallmark of numerous diseases. Certain 3-cyanopyridine derivatives have exhibited anti-inflammatory properties.[7] Future investigations could explore the potential of 3-Cyano-2-methylpyridine derivatives as inhibitors of key inflammatory mediators such as cyclooxygenases (COX), lipoxygenases (LOX), or pro-inflammatory cytokines.

Materials Science and Coordination Chemistry

The unique electronic and coordinating properties of 3-Cyano-2-methylpyridine make it an attractive building block for advanced materials:

-

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs): Pyridine-based compounds are known for their emissive properties. The introduction of the cyano group can modulate the electronic properties and enhance fluorescence.[8] Research could focus on the synthesis of novel 3-Cyano-2-methylpyridine derivatives with extended conjugation and their characterization for applications in OLEDs, chemical sensors, and bio-imaging.

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the cyano group can act as effective ligands for the construction of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and separation. The synthesis and structural characterization of novel MOFs based on 3-Cyano-2-methylpyridine linkers could lead to materials with tailored properties.

Quantitative Data Summary

To facilitate comparative analysis and guide future research, the following tables summarize key quantitative data for selected 3-cyanopyridine derivatives from the literature.

Table 1: Anticancer Activity of Selected 3-Cyanopyridine Derivatives

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 10n | 2-amino-6-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)nicotinonitrile | Huh7 (Liver Cancer) | 5.9 | [9] |

| U251 (Glioma) | 6.0 | [9] | ||

| A375 (Melanoma) | 7.2 | [9] | ||

| 9o | 6-(2,4-difluorophenyl)-4-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Huh7 (Liver Cancer) | 2.4 | [9] |

| U251 (Glioma) | 17.5 | [9] | ||

| A375 (Melanoma) | 7.2 | [9] | ||

| 5a | 6-amino-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | HepG2 (Liver Cancer) | 2.71 | [10] |

| MCF-7 (Breast Cancer) | 1.77 | [10] | ||

| 7h | 3-cyano-4-(4-methoxyphenyl)-6-(pyridin-3-yl)-2(1H)-pyridone | MCF-7 (Breast Cancer) | 1.89 | [4] |

| 8f | 2-(Naphthalen-2-yl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile | MCF-7 (Breast Cancer) | 1.69 | [4] |

Table 2: PIM-1 Kinase Inhibitory Activity of Selected 3-Cyanopyridine Derivatives

| Compound ID | Structure | IC50 (µM) | Reference |

| 7h | 3-cyano-4-(4-methoxyphenyl)-6-(pyridin-3-yl)-2(1H)-pyridone | 0.283 | [4] |

| 8f | 2-(Naphthalen-2-yl)-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carbonitrile | 0.58 | [4] |

| 4c | 4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | 0.61 | [6] |

| 4d | 4-(4-methoxyphenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | 0.46 | [6] |

Key Experimental Protocols

General Synthesis of 4,6-Disubstituted-3-cyano-2(1H)-pyridones

This protocol describes a general method for the synthesis of 3-cyano-2-pyridone derivatives, which are common intermediates for further elaboration.[1]

Procedure:

-

A mixture of an appropriate chalcone (1 mmol), cyanoacetamide (1 mmol), and anhydrous potassium carbonate (2 mmol) in dimethylformamide (DMF) (10 mL) is heated at reflux for 6-8 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford the desired 3-cyano-2(1H)-pyridone derivative.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of synthesized compounds against cancer cell lines.[9]

Procedure:

-

Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing Pathways and Workflows

Synthetic Pathways

The following diagram illustrates a general synthetic route to functionalized 3-cyanopyridine derivatives, starting from readily available precursors.

Caption: General synthetic route to 3-cyanopyridine derivatives.

Proposed Kinase Inhibition Workflow

This diagram outlines a logical workflow for the discovery and development of novel 3-Cyano-2-methylpyridine-based kinase inhibitors.

Caption: Workflow for kinase inhibitor discovery.

Potential Signaling Pathway Inhibition

The following diagram illustrates a simplified signaling pathway that could be targeted by 3-cyanopyridine-based kinase inhibitors, leading to apoptosis in cancer cells.

Caption: Inhibition of PIM-1 kinase signaling by a 3-cyanopyridine derivative.

Conclusion and Future Outlook

3-Cyano-2-methylpyridine represents a highly valuable and underexplored scaffold with significant potential in both medicinal chemistry and materials science. The research areas outlined in this guide, from the development of novel anticancer and antimicrobial agents to the creation of advanced functional materials, offer a multitude of opportunities for innovation. By leveraging the synthetic versatility of this core structure and employing rational design strategies informed by quantitative data and computational modeling, researchers can unlock the full potential of 3-Cyano-2-methylpyridine and its derivatives. The detailed experimental protocols and visualized pathways provided herein are intended to serve as a practical resource to catalyze further exploration and accelerate discoveries in these exciting fields. The continued investigation of this remarkable heterocyclic building block is poised to yield significant contributions to human health and technology.

References

- 1. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Molecular Docking Study of Novel 3-Cyanopyridine Derivatives for the Anti-Cancer Drug Target Survivin Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 3-Cyano-2-methylpyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-2-methylpyridine, also known as 2-methylnicotinonitrile, is a versatile pyridine derivative that serves as a valuable building block in organic synthesis. Its unique arrangement of a nitrile group, a methyl group, and a pyridine ring allows for a diverse range of chemical transformations, making it an important intermediate in the preparation of various heterocyclic compounds, including those with significant biological and pharmacological activities. This document provides an overview of its applications and detailed protocols for its use in the synthesis of key structural motifs relevant to pharmaceutical and materials science research.

The presence of both an electron-withdrawing cyano group and an activatable methyl group on the pyridine core makes 3-cyano-2-methylpyridine a versatile precursor for constructing fused ring systems and introducing diverse functionalities. Its derivatives have been explored as anticancer agents, kinase inhibitors, and fluorescent scaffolds.[1][2][3]

Key Applications in Organic Synthesis

3-Cyano-2-methylpyridine is a versatile starting material for the synthesis of a variety of heterocyclic compounds, primarily through reactions involving the cyano and methyl groups. Key applications include the synthesis of:

-

Thieno[2,3-b]pyridines: These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as kinase inhibitors and adenosine A1 receptor ligands.[4] The synthesis typically involves the functionalization of the 2-methyl group followed by a cyclization reaction.

-

Pyridopyrimidines: Fused pyrimidine ring systems are common scaffolds in numerous approved drugs. 3-Cyano-2-methylpyridine can be elaborated into intermediates that undergo cyclization to form pyridopyrimidines, which have shown promise as anticancer agents with dual VEGFR-2/HER-2 inhibitory action.[2]

-

2-Aminopyridine Derivatives: The cyano group can be transformed into an amino group, and the methyl group can be oxidized or otherwise functionalized, leading to a variety of substituted 2-aminopyridines which are themselves important synthetic intermediates.[5]

-

Pyridones and Pyridinethiones: The cyano group can participate in cyclization reactions to form pyridone or pyridinethione rings, which are present in numerous biologically active molecules.[6]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations utilizing 3-Cyano-2-methylpyridine and its derivatives.

Protocol 1: Synthesis of 2,6-Dimethylnicotinonitrile (A Derivative of 3-Cyano-2-methylpyridine)

This protocol describes a method for the synthesis of a derivative of 3-cyano-2-methylpyridine, which can then be used in further synthetic steps.

Reaction Scheme:

References

- 1. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. purkh.com [purkh.com]

- 6. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

3-Cyano-2-methylpyridine: A Versatile Scaffold for Pharmaceutical Synthesis

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction:

3-Cyano-2-methylpyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical industry. Its unique arrangement of a cyano group and a methyl group on the pyridine ring offers multiple reactive sites for chemical modification, making it an ideal starting material for the synthesis of a diverse range of therapeutic agents. The pyridine core is a common motif in many approved drugs, and the presence of the cyano and methyl functionalities allows for the construction of complex molecular architectures with varied pharmacological activities.

This document provides detailed application notes and experimental protocols for the use of 3-cyano-2-methylpyridine as a precursor in the synthesis of three prominent pharmaceuticals: Nilutamide (an antiandrogen for prostate cancer), Nevirapine (an antiretroviral for HIV/AIDS), and Etoricoxib (a selective COX-2 inhibitor for pain and inflammation). The information presented is intended for researchers, scientists, and drug development professionals.

Key Pharmaceutical Applications of the 3-Cyano-2-methylpyridine Scaffold

The structural motif derived from 3-cyano-2-methylpyridine is central to the activity of several important drugs. Below are examples of pharmaceuticals whose synthesis can be conceptually traced back to this versatile starting material.

| Drug | Therapeutic Class | Mechanism of Action |

| Nilutamide | Antiandrogen | Blocks androgen receptors, inhibiting the growth of prostate cancer cells.[1][2] |

| Nevirapine | Antiretroviral | A non-nucleoside reverse transcriptase inhibitor (NNRTI) that blocks the replication of HIV-1.[3][4] |

| Etoricoxib | Anti-inflammatory | A selective COX-2 inhibitor that reduces pain and inflammation by blocking prostaglandin synthesis.[5][6] |

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by drugs derived from 3-cyano-2-methylpyridine is crucial for rational drug design and development.

Nilutamide and Androgen Receptor Signaling

Nilutamide exerts its anticancer effect by competitively inhibiting the androgen receptor (AR), a key driver in prostate cancer. By binding to the AR, Nilutamide prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the downstream signaling cascade that leads to tumor cell proliferation.[1][2]

Nevirapine and HIV Reverse Transcriptase Inhibition

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[3][4]

Etoricoxib and COX-2 Inhibition

Etoricoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By selectively blocking COX-2, Etoricoxib reduces the production of these inflammatory prostaglandins.[5][6]

References

- 1. Nilutamide - Wikipedia [en.wikipedia.org]

- 2. What is Nilutamide used for? [synapse.patsnap.com]

- 3. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. theaspd.com [theaspd.com]

Application Notes: 3-Cyano-2-methylpyridine as a Versatile Intermediate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Cyano-2-methylpyridine as a key building block in the synthesis of modern agrochemicals. This document details the synthetic pathways to major agrochemicals, provides experimental protocols for key transformations, and presents quantitative efficacy data for the final products.

Introduction

3-Cyano-2-methylpyridine is a valuable heterocyclic intermediate, prized for its reactive nitrile group and substituted pyridine ring. These features allow for its elaboration into a variety of complex molecules with significant biological activity. In the agrochemical industry, this compound serves as a strategic precursor for the synthesis of high-value fungicides and insecticides, contributing to the development of effective crop protection solutions.

This document will focus on the synthetic applications of 3-Cyano-2-methylpyridine in the preparation of two notable agrochemicals: the fungicide Boscalid and the insecticide Flonicamid.

Synthetic Pathways and Logical Relationships

The following diagram illustrates the logical workflow from the starting material, 3-Cyano-2-methylpyridine, to the target agrochemicals, Boscalid and Flonicamid, through key intermediates.

protocol for nucleophilic substitution reactions with 3-Cyano-2-methylpyridine

Introduction